4-Oxazolecarboxamide, N-ethyl-2-(2-fluorophenyl)-5-methyl-
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Overview
Description
N-Ethyl-2-(2-fluorophenyl)-5-methyloxazole-4-carboxamide is a synthetic organic compound with a unique structure that includes an oxazole ring, a fluorophenyl group, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(2-fluorophenyl)-5-methyloxazole-4-carboxamide typically involves the reaction of 2-fluorobenzoyl chloride with N-ethyl-5-methyloxazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(2-fluorophenyl)-5-methyloxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-Ethyl-2-(2-fluorophenyl)-5-methyloxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Ethyl-2-(2-fluorophenyl)-5-methyloxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-2-(2-fluorophenyl)-N-(5-hydroxy-2-methylphenyl)acetamide
- N-ethyl-2-{[(2-fluorophenyl)methyl]amino}propanamide
- (2S)-N-benzyl-N-ethyl-2-{(2-fluorophenyl)methylamino}propanamide
Uniqueness
N-Ethyl-2-(2-fluorophenyl)-5-methyloxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxazole ring and fluorophenyl group contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
52169-85-4 |
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Molecular Formula |
C13H13FN2O2 |
Molecular Weight |
248.25 g/mol |
IUPAC Name |
N-ethyl-2-(2-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H13FN2O2/c1-3-15-12(17)11-8(2)18-13(16-11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3,(H,15,17) |
InChI Key |
ZJLKMVSTFTTXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=C(OC(=N1)C2=CC=CC=C2F)C |
Origin of Product |
United States |
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